4-(4H-1,2,4-Triazol-3-yl)pyridine
Overview
Description
4-(4H-1,2,4-Triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The presence of both pyridine and triazole moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring have been found to exhibit inhibitory activity against enzymes like alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage conditions like diabetes .
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions, replacing the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . This chemical transformation might be part of its interaction with its targets.
Biochemical Pathways
Given its potential inhibitory activity against alpha-amylase and alpha-glucosidase , it may impact the carbohydrate metabolism pathway by slowing down the breakdown of complex carbohydrates into simpler sugars.
Pharmacokinetics
The compound’s molecular weight (14615 g/mol) and its solid physical form at room temperature suggest that it may have good bioavailability.
Result of Action
Compounds with a 1,2,4-triazole ring have been found to exhibit cytotoxic activities against certain tumor cell lines . This suggests that 4-(4H-1,2,4-Triazol-3-yl)pyridine might also have potential anticancer properties.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may maintain its efficacy under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine with sodium azide to form 4-azidopyridine, which subsequently undergoes cyclization to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4H-1,2,4-Triazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(4H-1,2,4-Triazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
- 2-(4H-1,2,4-Triazol-3-yl)pyridine
- 3-(4H-1,2,4-Triazol-3-yl)pyridine
- 5-(4H-1,2,4-Triazol-3-yl)pyridine
Uniqueness
4-(4H-1,2,4-Triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in the design of new molecules for various applications .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJDWYWNACFAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163870 | |
Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14803-99-7 | |
Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014803997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4H-1,2,4-triazol-3-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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